Sniper(ER)-110

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

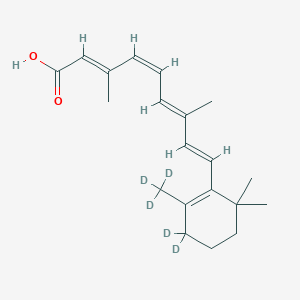

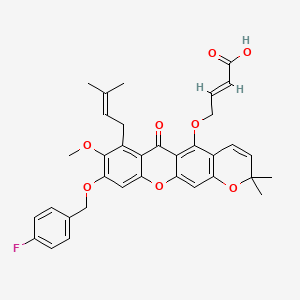

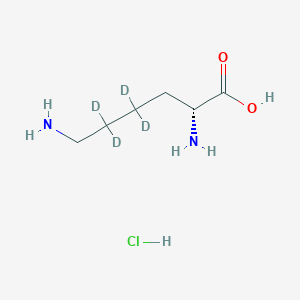

Sniper(ER)-110 is a novel small molecule designed to target and degrade estrogen receptor alpha (ERα) via the ubiquitin-proteasome systemThese molecules have shown great potential in both basic research and clinical therapy, particularly in the treatment of estrogen receptor-positive breast cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(ER)-110 involves the chemical linkage of two distinct ligands: one that interacts with a ubiquitin ligase cIAP1 and another that binds to the target protein, ERα. The process typically involves the following steps:

Synthesis of Bestatin Derivative: Bestatin, a known inhibitor of aminopeptidases, is chemically modified to interact with cIAP1.

Synthesis of ERα Ligand: 4-Hydroxytamoxifen (4-OHT) is used as the ligand for ERα.

Chemical Linkage: The two ligands are chemically linked using a suitable spacer to form the final this compound molecule

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would include:

Bulk Synthesis of Ligands: Large quantities of the bestatin derivative and 4-hydroxytamoxifen are synthesized.

Purification: The ligands are purified using techniques such as column chromatography.

Chemical Linkage and Final Purification: The ligands are chemically linked, and the final product is purified to ensure high purity and activity.

Analyse Chemischer Reaktionen

Types of Reactions

Sniper(ER)-110 undergoes several types of chemical reactions, including:

Ubiquitylation: The compound induces ubiquitylation of ERα, marking it for degradation by the proteasome.

Proteasomal Degradation: The ubiquitylated ERα is recognized and degraded by the proteasome.

Common Reagents and Conditions

Reagents: Bestatin derivative, 4-hydroxytamoxifen, chemical spacers, and solvents such as dimethyl sulfoxide (DMSO).

Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal activity and stability of the compound

Major Products

The major product of these reactions is the degraded form of ERα, which leads to the inhibition of estrogen signaling in target cells .

Wissenschaftliche Forschungsanwendungen

Sniper(ER)-110 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.

Biology: Helps in understanding the role of ERα in cellular processes and its degradation.

Medicine: Potential therapeutic agent for treating ERα-positive breast cancer by inhibiting estrogen signaling.

Industry: Could be used in the development of new drugs targeting protein degradation pathways

Wirkmechanismus

Sniper(ER)-110 exerts its effects by inducing the degradation of ERα through the ubiquitin-proteasome system. The compound binds to both ERα and cIAP1, bringing them into close proximity. This interaction facilitates the ubiquitylation of ERα by cIAP1, marking it for degradation by the proteasome. The degradation of ERα leads to the inhibition of estrogen signaling, which is crucial for the proliferation of ERα-positive breast cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

PROTACs (Proteolysis-Targeting Chimeras): Similar to SNIPERs, PROTACs are chimeric molecules that induce the degradation of target proteins via the ubiquitin-proteasome system.

IAP Antagonists: Compounds that inhibit IAPs and induce apoptosis in cancer cells.

Hydrophobic Tagging Molecules: Small molecules that tag target proteins for degradation by making them appear hydrophobic.

Uniqueness

Sniper(ER)-110 is unique in its ability to specifically target ERα for degradation without inducing estrogen-regulated gene expression. This specificity makes it a promising therapeutic agent for ERα-positive breast cancer, offering a targeted approach with potentially fewer side effects compared to traditional therapies .

Eigenschaften

Molekularformel |

C66H83N5O11 |

|---|---|

Molekulargewicht |

1122.4 g/mol |

IUPAC-Name |

(2S,4S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-4-[3-[2-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]phenoxy]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C66H83N5O11/c1-5-57(47-16-8-6-9-17-47)62(49-26-30-52(72)31-27-49)50-28-32-53(33-29-50)80-35-34-70(4)61(73)45-79-39-38-77-36-37-78-40-41-81-54-22-15-23-55(42-54)82-56-43-60(65(75)68-59-25-14-21-48-18-12-13-24-58(48)59)71(44-56)66(76)63(51-19-10-7-11-20-51)69-64(74)46(2)67-3/h6,8-9,12-13,15-18,22-24,26-33,42,46,51,56,59-60,63,67,72H,5,7,10-11,14,19-21,25,34-41,43-45H2,1-4H3,(H,68,75)(H,69,74)/b62-57-/t46-,56-,59+,60-,63-/m0/s1 |

InChI-Schlüssel |

DXLPZZKVYXMXOP-UXACQRMVSA-N |

Isomerische SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)O[C@H]4C[C@H](N(C4)C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)NC)C(=O)N[C@@H]6CCCC7=CC=CC=C67)/C8=CC=CC=C8 |

Kanonische SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)OC4CC(N(C4)C(=O)C(C5CCCCC5)NC(=O)C(C)NC)C(=O)NC6CCCC7=CC=CC=C67)C8=CC=CC=C8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)